molecular formula C22H29N3O3S B2930651 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203282-40-9

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2930651
CAS RN: 1203282-40-9
M. Wt: 415.55
InChI Key: IUTGNYAOVROIIM-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods and has shown promising results in scientific research.

Scientific Research Applications

Biological Responses to Urea Herbicides

Urea-based herbicides, including phenylureas, are widely used in agriculture to control weeds by inhibiting photosynthesis or other key enzymes. These chemicals have been found in aquatic environments due to agricultural runoff. Studies on non-target animals like fish and amphibians have revealed sub-lethal effects, suggesting a need for further investigation into their modes of action and environmental impact. This context could inform environmental studies on the impact of related urea compounds (Marlatt & Martyniuk, 2017).

AKR1C3 Inhibitors

Aldo-Keto Reductase (AKR) 1C3 inhibitors, which include urea derivatives, have been explored for their therapeutic potential in treating cancers and other diseases. This research highlights the importance of urea derivatives in developing new treatments for hormone-dependent malignancies (Penning, 2017).

Urea Biosensors

Advancements in biosensors for detecting urea concentrations highlight the chemical's role in medical and environmental monitoring. These sensors, utilizing enzyme urease, offer critical insights into nitrogen metabolism and its related disorders, demonstrating the utility of urea in diagnostic technologies (Botewad et al., 2021).

Urease Inhibitors for Medical Applications

Research on urease inhibitors, including urea derivatives, underscores their potential in treating infections by Helicobacter pylori and related bacteria. These findings suggest a medical application of urea derivatives in developing treatments for gastrointestinal and urinary tract infections (Kosikowska & Berlicki, 2011).

Redox Mediators and Organic Pollutant Treatment

Studies on redox mediators involving urea derivatives offer insights into their application in environmental science, particularly in the treatment of organic pollutants. This research points to the potential for urea derivatives to enhance the efficiency of bioremediation strategies (Husain & Husain, 2007).

properties

IUPAC Name

1-(3-phenylpropyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-2-16-29(27,28)25-15-7-11-19-17-20(12-13-21(19)25)24-22(26)23-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17H,2,6-7,10-11,14-16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTGNYAOVROIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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